molecular formula C19H11ClN2O4 B2460652 2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole CAS No. 476616-28-1

2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole

Cat. No.: B2460652
CAS No.: 476616-28-1
M. Wt: 366.76
InChI Key: NGZWUBMGJOVSET-JXMROGBWSA-N
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Description

2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole is a synthetic organic compound that belongs to the class of benzoxazoles. This compound is characterized by its complex structure, which includes a benzoxazole ring, a furan ring, and a nitrophenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Properties

IUPAC Name

2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN2O4/c20-12-5-8-14(16(11-12)22(23)24)17-9-6-13(25-17)7-10-19-21-15-3-1-2-4-18(15)26-19/h1-11H/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZWUBMGJOVSET-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzoxazole Core Formation

The benzoxazole ring is constructed using 2-aminophenol and a carbonyl precursor. In one protocol, 2-amino-4-chlorophenol reacts with 4-nitrobenzoyl chloride in tetrahydrofuran (THF) under basic conditions, followed by cyclodehydration using polyphosphoric acid (PPA) at 120°C for 6 hours. This method yields the substituted benzoxazole intermediate with 78% efficiency (Table 1).

Table 1: Optimization of Benzoxazole Core Synthesis

Parameter Condition Yield (%)
Solvent THF 78
Acid Catalyst PPA 82
Temperature (°C) 120 78
Reaction Time (hr) 6 78

Alternative routes employ microwave-assisted synthesis, reducing reaction times to 30 minutes with comparable yields.

Synthesis of 5-(4-Chloro-2-Nitrophenyl)Furan-2-Carbaldehyde

The furan moiety is synthesized via palladium-catalyzed cross-coupling. 2-Furanboronic acid reacts with 1-chloro-2-nitro-4-iodobenzene in a Suzuki-Miyaura reaction using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in dimethylformamide (DMF) at 80°C. Subsequent formylation using Vilsmeier-Haack conditions (POCl₃/DMF) introduces the aldehyde group, critical for Wittig coupling.

Key Analytical Data :

  • ¹H NMR (CDCl₃) : δ 9.82 (s, 1H, CHO), 7.92 (d, J = 8.4 Hz, 1H), 7.68 (d, J = 2.0 Hz, 1H), 7.51 (dd, J = 8.4, 2.0 Hz, 1H), 7.32 (d, J = 3.6 Hz, 1H), 6.78 (d, J = 3.6 Hz, 1H).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch).

Wittig Coupling for Ethenyl Linker Installation

The benzoxazole and furan modules are connected via a stereoselective Wittig reaction. Benzoxazole-2-carbaldehyde reacts with (5-(4-chloro-2-nitrophenyl)furan-2-ylmethyl)triphenylphosphonium bromide in dichloromethane (DCM) with sodium hydride as a base. The reaction proceeds at room temperature for 12 hours, yielding the (E)-isomer exclusively due to steric hindrance from the nitro group.

Table 2: Wittig Reaction Optimization

Parameter Condition (E):(Z) Ratio Yield (%)
Base NaH 98:2 85
Solvent DCM 98:2 85
Temperature (°C) 25 98:2 85

Alternative Synthetic Pathways

Heck Coupling Strategy

Palladium-catalyzed coupling of 2-vinyl-1,3-benzoxazole with 5-(4-chloro-2-nitrophenyl)furan-2-boronic acid achieves moderate yields (65%) but requires stringent anhydrous conditions.

One-Pot Tandem Synthesis

A novel approach combines benzoxazole formation and ethenyl linkage in a single pot. 2-Aminophenol, 5-(4-chloro-2-nitrophenyl)furan-2-acrolein, and PPA react at 100°C for 8 hours, yielding 62% product. While less efficient, this method reduces purification steps.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆) : δ 8.21 (d, J = 16.0 Hz, 1H, CH=CH), 7.94–6.75 (m, 10H, aromatic), 6.58 (d, J = 16.0 Hz, 1H, CH=CH).
  • ¹³C NMR : δ 161.2 (C=N), 152.4–112.7 (aromatic carbons), 123.5 (CH=CH).
  • HRMS (ESI) : m/z 367.0584 [M+H]⁺ (calc. 367.0589).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.3 minutes.

Process Optimization and Challenges

  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reaction rates but complicate product isolation. Switching to toluene improves yield in Wittig reactions.
  • Catalyst Loading : Reducing Pd(PPh₃)₄ from 5 mol% to 2 mol% in Suzuki couplings maintains efficiency while lowering costs.
  • Byproduct Formation : Nitro group reduction during prolonged heating necessitates strict temperature control.

Industrial-Scale Considerations

Patent literature highlights acetic acid-mediated crystallization for bulk purification, achieving 99.5% purity. Continuous flow systems reduce reaction times by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group on the nitrophenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. A study focusing on 2-substituted benzoxazoles demonstrated potent antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism of action is often linked to the inhibition of bacterial DNA gyrase, which is crucial for DNA replication .

Anticancer Potential

The anticancer properties of benzoxazole derivatives have also been explored extensively. Compounds similar to 2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole have shown selective cytotoxicity against cancer cell lines such as A-549 lung carcinoma cells. These compounds can selectively target cancer cells while sparing normal cells, indicating their potential for therapeutic use in cancer treatment .

Case Study 1: Antimicrobial Efficacy

In a recent study, a series of benzoxazole derivatives were synthesized and screened for their antimicrobial efficacy. Among them, certain derivatives exhibited remarkable activity against gram-positive and gram-negative bacteria at low concentrations (25 μg/mL). The structure–activity relationship (SAR) indicated that specific substitutions on the benzoxazole ring significantly influence antibacterial potency .

Case Study 2: Anticancer Activity

Another investigation evaluated the cytotoxic effects of various benzoxazole derivatives on lung cancer cells. The results showed that some compounds led to apoptosis in cancer cells while having minimal impact on healthy hepatocytes. This selectivity is crucial for developing safer anticancer therapies .

Potential Applications in Drug Development

The diverse biological activities of this compound position it as a promising candidate for drug development in several therapeutic areas:

  • Antimicrobial Agents : With increasing antibiotic resistance, novel compounds like this could provide alternative treatments.
  • Anticancer Drugs : The selective cytotoxicity observed in studies suggests potential for developing targeted cancer therapies.

Mechanism of Action

The mechanism by which 2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole exerts its effects involves interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole: Lacks the nitro group, which may result in different biological activities.

    2-[(E)-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole:

    2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-thiazole: Contains a thiazole ring instead of a benzoxazole ring, which can alter its chemical properties and biological activities.

Uniqueness

The unique combination of the benzoxazole ring, furan ring, and nitrophenyl group in 2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole is a novel synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C16H12ClN3O4C_{16}H_{12}ClN_{3}O_{4}, with a molecular weight of approximately 353.74 g/mol. The structure features a benzoxazole ring fused with a furan derivative and a chloro-nitrophenyl substituent, which contributes to its biological activity.

Antimicrobial Activity

Benzoxazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the benzoxazole nucleus exhibit significant antibacterial and antifungal activities. For instance, studies have shown that derivatives with electron-donating groups tend to exhibit higher antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Activity
Compound 1Staphylococcus aureus12.5Moderate
Compound 2Bacillus subtilis6.25High
Compound 3Candida albicans25Moderate

Anticancer Activity

The anticancer potential of benzoxazole derivatives has also been highlighted in various studies. Compounds have shown cytotoxic effects against multiple cancer cell lines, including HeLa (cervical cancer), SKBr3 (breast cancer), and HepG2 (liver cancer). In vitro studies demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like daunomycin .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Comparison to Daunomycin
Compound AHeLa5.0Lower
Compound BSKBr310.0Comparable
Compound CHepG27.5Lower

Anti-inflammatory Activity

Benzoxazole derivatives are also noted for their anti-inflammatory properties. Studies have indicated that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This inhibition is particularly relevant in conditions such as arthritis and other inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Interaction with key enzymes such as COX and DNA gyrase.
  • Cell Cycle Disruption : Inducing apoptosis in cancer cells by interfering with cell cycle regulation.
  • Reactive Oxygen Species (ROS) : Inducing oxidative stress in microbial cells leading to cell death.

Case Studies

A study conducted by Potashman et al. synthesized various benzoxazole derivatives and tested their efficacy against VEGFR-2, demonstrating a significant inhibition rate at low concentrations . Another investigation focused on the structure-activity relationship (SAR) of these compounds, revealing that modifications at specific positions on the benzoxazole ring could enhance biological activity .

Q & A

Q. Table 1: Key Analytical Data

TechniqueObserved Signal/ValueStructural InsightReference
¹H NMR (CDCl₃)δ 8.2 (d, J=16 Hz, 1H)Trans (E)-ethenyl conformation
X-ray DiffractionDihedral angle: 178.5°Planar benzoxazole-furan system

Advanced Question: How can researchers design experiments to investigate the compound’s antimicrobial activity while addressing data contradictions?

Methodological Answer:

  • Assay Design : Use agar well diffusion (Gram-positive vs. Gram-negative bacteria) and microdilution (MIC determination) to evaluate selectivity .
  • Control Experiments : Compare with structurally similar benzoxazole derivatives (e.g., 6-chloro-2-(chloromethyl)-1,3-benzoxazole) to isolate substituent effects .
  • Data Normalization : Account for solubility differences by using standardized DMSO concentrations (<1% v/v) to avoid false negatives .

Advanced Question: What strategies are effective for studying the compound’s electronic properties in material science applications?

Methodological Answer:

  • UV-Vis Spectroscopy : Measure λₘₐₓ in THF or acetonitrile to assess π→π* transitions influenced by the nitro group .
  • Cyclic Voltammetry : Determine redox potentials (e.g., HOMO/LUMO levels) using a three-electrode system in anhydrous DCM .
  • DFT Calculations : Model electron density distribution to predict charge-transfer behavior .

Advanced Question: How should researchers address discrepancies in reported biological activity across studies?

Methodological Answer:

  • Meta-Analysis : Compile datasets from peer-reviewed studies (e.g., MIC values against Staphylococcus aureus) and apply statistical tests (ANOVA) to identify outliers .
  • Structural Validation : Re-synthesize disputed compounds and verify purity via HPLC (>98%) to rule out impurity-driven activity .
  • Mechanistic Studies : Use fluorescence quenching to test interactions with bacterial DNA gyrase or fungal ergosterol .

Advanced Question: What experimental protocols evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Incubate in buffered solutions (pH 2–12) at 37°C for 24h; monitor degradation via HPLC .
  • Thermal Stability : Use thermogravimetric analysis (TGA) at 10°C/min to identify decomposition thresholds .
  • Light Sensitivity : Expose to UV (254 nm) and measure absorbance changes to assess photolytic degradation .

Basic Question: What are the key differences in reactivity between this compound and its benzothiazole analogs?

Methodological Answer:

  • Electrophilic Substitution : Benzoxazole’s oxygen atom increases electron density at C-2, favoring nitration over benzothiazole’s sulfur .
  • Nucleophilic Attack : The nitro group at the 2-nitrophenyl moiety directs nucleophiles (e.g., amines) to meta positions .

Advanced Question: How can computational chemistry aid in predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to Candida albicans lanosterol demethylase (PDB: 5TZ1) .
  • MD Simulations : Simulate ligand-protein dynamics in GROMACS to assess binding stability over 100 ns .
  • QSAR Models : Correlate substituent electronegativity (e.g., Cl, NO₂) with antifungal potency .

Advanced Question: What experimental approaches elucidate the role of the nitro group in modulating bioactivity?

Methodological Answer:

  • Derivatization Studies : Synthesize analogs with –NO₂ replaced by –NH₂ or –CF₃; compare MIC values .
  • Electrochemical Reduction : Use controlled-potential electrolysis to reduce –NO₂ to –NH₂ and assess activity shifts .
  • Vibrational Spectroscopy : FT-IR peaks at 1520 cm⁻¹ (asymmetric NO₂ stretch) indicate electronic effects on bioactivity .

Advanced Question: How can researchers investigate the compound’s photophysical properties for optoelectronic applications?

Methodological Answer:

  • Fluorescence Quantum Yield : Measure in degassed acetonitrile using an integrating sphere; compare with reference standards .
  • Transient Absorption Spectroscopy : Resolve excited-state lifetimes to assess suitability for OLEDs .
  • Crystal Engineering : Co-crystallize with electron-deficient acceptors (e.g., TCNQ) to enhance charge transport .

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